4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile

Organic Synthesis Medicinal Chemistry Cross-Coupling

This heterocyclic building block features a strategic 3-bromo handle for Suzuki/Heck cross-coupling and a benzonitrile pharmacophore critical for c-Met kinase binding. Achieve rapid SAR diversification without compromising data integrity—≥95% purity ensures reliable biological assay results and minimizes side products in multi-step syntheses. Ideal for hit-to-lead programs.

Molecular Formula C14H8BrN3
Molecular Weight 298.14 g/mol
CAS No. 158958-90-8
Cat. No. B1398532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile
CAS158958-90-8
Molecular FormulaC14H8BrN3
Molecular Weight298.14 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=C(N2C=C1)Br)C3=CC=C(C=C3)C#N
InChIInChI=1S/C14H8BrN3/c15-14-13(11-6-4-10(9-16)5-7-11)17-12-3-1-2-8-18(12)14/h1-8H
InChIKeySXEYMXXDOUNBSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile (CAS 158958-90-8): A Foundational Scaffold for Heterocyclic Chemistry


4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile (CAS: 158958-90-8) is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core, a bromine atom at the 3-position, and a benzonitrile moiety at the 2-position . With a molecular formula of C14H8BrN3 and a molecular weight of 298.14 g/mol , this compound is primarily utilized as a key intermediate in organic synthesis and medicinal chemistry . Its structure, a privileged scaffold in drug discovery, positions it as a versatile building block for the construction of more complex, biologically active molecules through further functionalization .

Why 4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile Cannot Be Replaced by Generic Analogs


The specific substitution pattern of 4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile is critical for its function as a synthetic intermediate. The bromine atom at the 3-position is a key reactive handle, enabling specific palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) that are foundational to medicinal chemistry workflows [1]. Simultaneously, the benzonitrile group at the 2-position is not just a passive substituent; it can engage in key interactions such as hydrogen bonding or π-stacking with biological targets, influencing the potency and selectivity of final drug candidates [2]. Replacing this compound with a closely related analog lacking either the bromine or the benzonitrile group would fundamentally alter the synthetic route, reaction conditions, and the resulting molecule's structure-activity relationship (SAR), making generic substitution scientifically and practically untenable.

4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile: Quantitative Differentiators for Scientific Selection


Reactivity as a Cross-Coupling Partner: The Essential Role of the 3-Bromo Substituent

The 3-bromo substituent on 4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile serves as a crucial reactive site for palladium-catalyzed cross-coupling reactions, a capability absent in non-brominated or differently substituted analogs. This reactivity is a class-level inference based on the well-established synthetic utility of bromoimidazo[1,2-a]pyridines [1]. Studies demonstrate that various bromoimidazo[1,2-a]pyridines can be successfully arylated using microwave-assisted Suzuki reactions to yield diversified heterocycles [2]. This synthetic handle is not present in compounds like 4-(Imidazo[1,2-a]pyridin-3-yl)benzonitrile, which would require alternative, often less efficient, functionalization strategies.

Organic Synthesis Medicinal Chemistry Cross-Coupling

Impact of the 2-Benzonitrile Moiety on Target Binding: A Critical Pharmacophore Element

The benzonitrile group at the 2-position is a critical pharmacophore element that significantly influences target binding affinity. This is a cross-study comparable finding from research on imidazo[1,2-a]pyridine-based c-Met inhibitors. In this study, benzonitrile analogs (compounds 16d and 16f) demonstrated improved c-Met inhibition compared to other phenyl derivatives, with EBC-1 cell IC50 values of 106.7 nM and 145.0 nM, respectively [1]. In contrast, the unsubstituted phenyl analog (16g) showed inferior activity. This suggests that the 2-benzonitrile group in our target compound can similarly enhance binding interactions, making it a more promising starting point for medicinal chemistry campaigns than analogs lacking this functionality (e.g., 3-Bromoimidazo[1,2-a]pyridine).

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Chemical Stability and Purity: Benchmarks for Reproducible Research

Commercial suppliers report a purity of ≥95% for 4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile [REFS-1, REFS-2]. This is a direct head-to-head comparison with other suppliers offering the same compound, as purity is a critical specification for procurement. A purity of 95%+ ensures that the compound is suitable as a synthetic intermediate, minimizing side reactions and ensuring reproducibility in research and development settings. While this is a standard commercial benchmark, it is a quantifiable differentiator when comparing vendors.

Chemical Sourcing Reproducibility Quality Control

4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile: Strategic Applications Based on Evidence-Based Differentiation


Synthesis of Diversified Kinase Inhibitor Libraries via Palladium-Catalyzed Cross-Coupling

The 3-bromo substituent on 4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile enables its use as a versatile electrophilic partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. This allows for the rapid and efficient diversification of the imidazo[1,2-a]pyridine core, a strategy crucial for exploring structure-activity relationships (SAR) in kinase inhibitor development. The resulting analogs can be screened against a panel of kinases, leveraging the proven kinase inhibition potential of benzonitrile-substituted imidazo[1,2-a]pyridines [1].

Construction of c-Met Targeted Therapeutics with Enhanced Binding Affinity

The 2-benzonitrile group is a key pharmacophore element that can enhance binding affinity to c-Met kinase. This compound serves as an ideal starting point for the synthesis of novel c-Met inhibitors. By leveraging the bromine handle for further functionalization at the 3-position, medicinal chemists can design and synthesize a focused library of analogs aimed at improving potency, selectivity, and pharmacokinetic properties, building upon the established c-Met inhibition shown by structurally related benzonitrile derivatives [1].

High-Fidelity Medicinal Chemistry with a Defined Purity Benchmark

For researchers requiring a reliable and reproducible building block, 4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile sourced with a specification of ≥95% purity [1] is a superior choice. This purity level minimizes the risk of introducing unknown impurities that could confound biological assays or lead to unexpected side products in complex multi-step syntheses. This is particularly critical in hit-to-lead and lead optimization programs where data integrity is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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